molecular formula C29H26NOP B12503796 (4S)-2-[[2-(Diphenylphosphino)phenyl]methyl]-4,5-dihydro-4-(phenylmethyl)oxazole

(4S)-2-[[2-(Diphenylphosphino)phenyl]methyl]-4,5-dihydro-4-(phenylmethyl)oxazole

Cat. No.: B12503796
M. Wt: 435.5 g/mol
InChI Key: DUGMNGBDTQMIDH-UHFFFAOYSA-N
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Description

4-benzyl-2-{[2-(diphenylphosphanyl)phenyl]methyl}-4,5-dihydro-1,3-oxazole is a complex organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is notable for its phosphine group, which makes it a valuable ligand in various catalytic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-2-{[2-(diphenylphosphanyl)phenyl]methyl}-4,5-dihydro-1,3-oxazole typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine group, forming phosphine oxides.

    Reduction: Reduction reactions can target the oxazole ring, potentially leading to the formation of dihydrooxazole derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Dihydrooxazole derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

4-benzyl-2-{[2-(diphenylphosphanyl)phenyl]methyl}-4,5-dihydro-1,3-oxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in various catalytic processes, including cross-coupling reactions and hydrogenation.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.

    Industry: It is used in the synthesis of complex organic molecules and materials, contributing to advancements in material science and nanotechnology.

Mechanism of Action

The compound exerts its effects primarily through its role as a ligand in catalytic processes. The phosphine group coordinates with transition metals, facilitating various chemical transformations. The oxazole ring can also interact with biological targets, potentially disrupting cellular processes and exhibiting biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-benzyl-2-{[2-(diphenylphosphanyl)phenyl]methyl}-4,5-dihydro-1,3-oxazole is unique due to its specific structural features, such as the benzyl group and the precise positioning of the phosphine and oxazole moieties

Properties

Molecular Formula

C29H26NOP

Molecular Weight

435.5 g/mol

IUPAC Name

[2-[(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]phenyl]-diphenylphosphane

InChI

InChI=1S/C29H26NOP/c1-4-12-23(13-5-1)20-25-22-31-29(30-25)21-24-14-10-11-19-28(24)32(26-15-6-2-7-16-26)27-17-8-3-9-18-27/h1-19,25H,20-22H2

InChI Key

DUGMNGBDTQMIDH-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C(O1)CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

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